3-chloro-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
This compound belongs to the 1,3,4-thiadiazole class, characterized by a five-membered heterocyclic ring containing two nitrogen and one sulfur atom. The structure features a 3-chlorobenzamide group attached to the nitrogen of the thiadiazole core and a thioether-linked 2-((3,5-dimethylphenyl)amino)-2-oxoethyl substituent. The chloro and dimethylphenyl groups likely enhance lipophilicity and target binding, while the thioether linkage may improve metabolic stability .
Properties
IUPAC Name |
3-chloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S2/c1-11-6-12(2)8-15(7-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-4-3-5-14(20)9-13/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLSLAGMNQMUOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-chloro-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative of the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities. This article discusses the biological activity of this compound based on existing research findings, including its pharmacological properties and potential therapeutic applications.
Structure and Properties
The compound features a thiadiazole ring , which is known for its mesoionic character that facilitates membrane permeability and interaction with various biological targets. The presence of sulfur and nitrogen in the thiadiazole enhances its lipophilicity and biological activity .
Anticancer Activity
- Mechanism of Action : Thiadiazole derivatives have been shown to exhibit significant anticancer properties. The mechanism often involves the inhibition of specific cellular pathways such as the WNT/β-catenin signaling pathway, which is crucial in cancer progression .
- Case Studies : Research indicates that compounds similar to 3-chloro-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies utilizing MTT assays have reported IC50 values indicative of potent antiproliferative effects .
Antifungal Activity
- Inhibitory Effects : Thiadiazole derivatives are recognized for their antifungal properties. The compound may inhibit ergosterol biosynthesis by targeting the enzyme 14-α-sterol demethylase in fungi .
- Research Findings : A series of studies have documented significant antifungal activity against pathogens like Candida albicans and Aspergillus niger, with some derivatives showing comparable efficacy to standard antifungal agents such as ketoconazole .
Antimicrobial Properties
- Broad Spectrum : Compounds within this class exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis .
- Minimum Inhibitory Concentration (MIC) : Studies have established MIC values for various thiadiazole derivatives, indicating their potential as effective antimicrobial agents in clinical settings .
Pharmacokinetic Properties
The pharmacokinetic profile of 3-chloro-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has been evaluated through ADME (Absorption, Distribution, Metabolism, Excretion) studies. The results suggest favorable absorption characteristics due to its lipophilic nature .
Comparative Analysis
Scientific Research Applications
Biological Activities
Research has indicated that 3-chloro-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibits promising biological activities:
Anticancer Properties
Several studies have highlighted the compound's potential as an anticancer agent. For instance, a study on similar thiadiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications in the structure can enhance efficacy against tumor growth . The mechanism of action may involve the inhibition of key cellular pathways associated with cancer proliferation.
Anti-inflammatory Effects
In silico studies have shown that compounds structurally related to 3-chloro-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives are known for their broad-spectrum activity against bacteria and fungi. Preliminary results indicate that 3-chloro-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide could serve as a lead compound for developing new antimicrobial agents .
Case Studies
Several case studies have been documented regarding the application of thiadiazole derivatives in drug development:
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound’s reactivity is dominated by its functional groups:
Nucleophilic Substitution at the Thiadiazole Ring
The electron-deficient thiadiazole ring reacts with nucleophiles (e.g., amines, hydrazines):
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With Hydrazine : Ring-opening to form triazole-thiol derivatives under reflux in ethanol .
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With Alkoxides : Substitution at C-5 to yield alkoxy-thiadiazoles.
Oxidation of Thioether
Controlled oxidation with H₂O₂ or m-CPBA converts the thioether to sulfoxide or sulfone :
Hydrolysis of Benzamide
Acidic (HCl) or basic (NaOH) hydrolysis cleaves the amide bond to form carboxylic acid:
Chloro Substitution
The chloro group undergoes substitution with amines (e.g., morpholine) in DMF at 80°C:
Characterization Data
Key spectroscopic data for reaction intermediates/products:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Key Observations :
- Thiadiazole vs. Thiazole : The thiazole derivative () shares a chloro-substituted heterocycle but lacks the thioether linkage. Its PFOR inhibition activity suggests that the target compound’s thiadiazole core and amide bond may similarly disrupt microbial metabolism .
- Oxadiazole Derivatives : The oxadiazole analog () replaces sulfur with oxygen in the heterocycle, reducing electron-withdrawing effects. Its antimicrobial activity implies that the thiadiazole’s sulfur atom in the target compound could enhance redox-mediated bioactivity .
Substituent Effects
- Chlorobenzamide Group : Present in both the target compound and ’s oxadiazole derivative. Chlorine’s electronegativity may stabilize the amide bond and improve membrane permeability .
- Thioethyl Linkage : Unique to the target compound, this group connects the thiadiazole core to the dimethylphenyl moiety. Similar linkages in ’s trichloroethyl-thiadiazole enhance crystallinity and thermal stability, suggesting analogous benefits .
- Dimethylphenyl vs.
Critical Comparison :
- ’s method uses POCl₃ for cyclization at 90°C, yielding a phenylpropyl-thiadiazole. The target compound’s synthesis may require milder conditions to preserve the thioether bond .
- highlights sulfuric acid-mediated cyclization for trichloroethyl-thiadiazoles, emphasizing the role of acid strength in regioselectivity .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?
Methodological Answer: The synthesis typically involves multi-step reactions starting with the formation of thiadiazole intermediates. Key steps include:
- Thiadiazole core construction : Cyclization of thiourea derivatives or reaction of isothiocyanates with hydrazides under reflux conditions (e.g., ethanol or acetonitrile) .
- Amide coupling : Reacting 3-chlorobenzoyl chloride with a thiadiazol-2-amine derivative in the presence of a base (e.g., triethylamine) .
- Thioether linkage formation : Using 2-((3,5-dimethylphenyl)amino)-2-oxoethyl thiol intermediates, often under acidic conditions (e.g., concentrated H₂SO₄) to promote cyclization . Critical Conditions :
- Temperature control (reflux vs. room temperature) to avoid side reactions.
- Solvent selection (e.g., ethanol, DMF) to optimize solubility and reaction kinetics.
- Purification via recrystallization (e.g., ethanol or acetic acid) .
Example Reaction Table :
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key functional groups must be validated?
Methodological Answer:
- IR Spectroscopy : Validate carbonyl (C=O, ~1650–1700 cm⁻¹) and thioamide (C=S, ~1250–1350 cm⁻¹) groups .
- ¹H/¹³C NMR : Confirm aromatic protons (δ 7.2–8.0 ppm), methyl groups (δ 1.9–2.1 ppm), and amide NH signals (δ 8.9–10.7 ppm) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z = 384 [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing (e.g., SHELX software for refinement) .
Advanced Research Questions
Q. How can researchers optimize cyclization reactions to improve yields and purity in the final step?
Methodological Answer:
- Reagent Optimization : Substitute H₂SO₄ with milder acids (e.g., PPA) to reduce decomposition .
- Catalytic Additives : Use iodine or triethylamine to accelerate sulfur elimination during cyclization .
- Time-Temperature Profiling : Conduct kinetic studies (e.g., HPLC monitoring) to identify ideal reaction windows .
- Co-Crystallization Strategies : Isolate intermediates (e.g., 4.1 and 4.1a co-crystals) to study reaction pathways via X-ray diffraction .
Data Contradiction Example : Discrepancies in NMR data (e.g., unexpected splitting of NH signals) may arise from rotameric forms of the thioamide group. Validate via variable-temperature NMR or computational modeling .
Q. What strategies resolve contradictions between X-ray crystallography and spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-Technique Validation : Cross-validate using IR/NMR (functional groups) and X-ray (bond lengths/angles). For example, SHELXL refinement can reconcile conflicting hydrogen-bonding patterns .
- DFT Calculations : Compare experimental spectra with density functional theory (DFT)-predicted vibrational frequencies or NMR chemical shifts .
- Crystallographic Twinning Analysis : Use SHELXD/SHELXE to address twinning artifacts in X-ray data .
Q. How can computational methods predict the compound’s bioactivity and guide experimental design?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., PFOR enzyme) based on analogous thiadiazole derivatives .
- QSAR Models : Corrogate substituent effects (e.g., 3,5-dimethylphenyl vs. chlorophenyl) on cytotoxicity or antimicrobial activity .
- ADMET Prediction : Employ SwissADME to assess solubility, permeability, and metabolic stability .
Example Docking Results :
| Target | Binding Affinity (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| PFOR Enzyme | -8.2 | H-bond with amide NH, π-π stacking with thiadiazole |
Data Contradiction Analysis
Q. How to address conflicting cytotoxicity data between in vitro assays and computational predictions?
Methodological Answer:
- Assay Variability : Control cell line specificity (e.g., HepG2 vs. MCF-7) and incubation time .
- Redox Interference : Test for thiol-reactive intermediates (e.g., via glutathione depletion assays) .
- Dose-Response Refinement : Use Hill slope analysis to distinguish specific activity from nonspecific toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
